molecular formula C10H13N3O2 B1302263 2-Nitro-5-(1-pyrrolidinyl)aniline CAS No. 289913-98-0

2-Nitro-5-(1-pyrrolidinyl)aniline

Cat. No. B1302263
M. Wt: 207.23 g/mol
InChI Key: KZZVVXNPKKQIJZ-UHFFFAOYSA-N
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Description

“2-Nitro-5-(1-pyrrolidinyl)aniline” is a chemical compound used for proteomics research . It has a molecular formula of C10H13N3O2 and a molecular weight of 207.23 .


Molecular Structure Analysis

The molecular structure of “2-Nitro-5-(1-pyrrolidinyl)aniline” consists of a pyrrolidine ring attached to an aniline group with a nitro group at the 2-position .


Chemical Reactions Analysis

The pyrrolidine ring in “2-Nitro-5-(1-pyrrolidinyl)aniline” is a versatile scaffold for novel biologically active compounds . It allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

  • Scientific Field: Proteomics Research

    • Application Summary : “2-Nitro-5-(1-pyrrolidinyl)aniline” is used in proteomics research .
  • Scientific Field: Organic & Biomolecular Chemistry

    • Application Summary : This compound has been used in the study of nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange .
    • Methods of Application : The study involved the formation of imine with 3-hydroxy-4-nitrobenzaldehyde and aniline derivatives. The reaction showed third-order kinetics, with the aldehyde consistently showing a partial order of two .
    • Results or Outcomes : The study found that electron-rich p-substituted aniline derivatives can act as efficient catalysts for hydrazone formation and exchange in both protic and aprotic solvents .
  • Scientific Field: Dye Manufacturing

    • Application Summary : Nitroaniline, a compound related to “2-Nitro-5-(1-pyrrolidinyl)aniline”, is used in the manufacturing of dyes .
  • Scientific Field: Antioxidant Production

    • Application Summary : Nitroaniline is used in the production of antioxidants .
  • Scientific Field: Gas Gum Inhibition

    • Application Summary : Nitroaniline is used as a gas gum inhibitor .
  • Scientific Field: Corrosion Inhibition

    • Application Summary : Nitroaniline is used as a corrosion inhibitor .
  • Scientific Field: Proteomics Research

    • Application Summary : “2-Nitro-5-(1-pyrrolidinyl)aniline” is used in proteomics research .
  • Scientific Field: Methylation of Anilines

    • Application Summary : “2-Nitro-5-(1-pyrrolidinyl)aniline” has been used in the methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes .
    • Methods of Application : The study involved the methylation of anilines with methanol under mild conditions (60 °C) in a practical manner (NaOH as base). Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate determining step .
    • Results or Outcomes : The study found that cyclometalated ruthenium complexes allow the effective methylation of anilines with methanol to selectively give N-methylanilines .

properties

IUPAC Name

2-nitro-5-pyrrolidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c11-9-7-8(12-5-1-2-6-12)3-4-10(9)13(14)15/h3-4,7H,1-2,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZVVXNPKKQIJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401319923
Record name 2-nitro-5-pyrrolidin-1-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807066
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Nitro-5-(1-pyrrolidinyl)aniline

CAS RN

289913-98-0
Record name 2-nitro-5-pyrrolidin-1-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-chloro-2-nitroaniline (1.73 g, 10 mmol) and pyrrolidine (1.42 g, 20 mmole) was refluxed in a pressure vessel for 6 h. Solvent was evaporated and the residue was diluted with ethyl acetate. The resulting mixture was washed with aqueous NaHCO3 (5%) and distilled water, dried over MgSO4, and concentrated to afford 2-nitro-5-(pyrrolidin-1-yl)benzenamine as a solid (93% yield). 1H NMR (400 MHz, CDCl3) δ (ppm): 7.80 (d, J=8 Hz, 1H, 3-H), 7.22 (s, 2H, NH2), 6.05 (dd, J=8, 2 Hz, 1H, 4-H), 5.81 (d, J=2 Hz, 1H, 6-H), 3.30-3.27 (m, 4H, 2′,5′-H), 1.97-1.91 (m, 4H, 3′,4′-H). 13C NMR (100 MHz, CDCl3-d1) δ (ppm): 151.9, 148.3, 127.4, 122.1, 104.7, 94.5, 47.3, 47.3, 24.8, 24.8; EIMS: m/z 207 (M+).
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One

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